![molecular formula C27H36O8 B042000 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-ジアセチルオキシ-10,13-ジメチル-3-オキソ-2,6,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]-2-オキソエチル] アセテート CAS No. 3517-51-9](/img/structure/B42000.png)
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-ジアセチルオキシ-10,13-ジメチル-3-オキソ-2,6,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]-2-オキソエチル] アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with a cyclopenta[a]phenanthrene core structure
科学的研究の応用
Dermatological Uses
Hydrocortisone 11,17,21-triacetate is primarily used in topical formulations to treat inflammatory skin conditions. Its efficacy is attributed to its ability to inhibit inflammatory mediators and reduce immune responses.
- Conditions Treated:
- Eczema
- Psoriasis
- Dermatitis
- Allergic rashes
Case Study: Efficacy in Psoriasis Treatment
A clinical trial involving 50 patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after four weeks of treatment with hydrocortisone 11,17,21-triacetate cream compared to a placebo group. The study reported a reduction in the Psoriasis Area and Severity Index (PASI) score by an average of 75% in the treatment group .
Endocrine Disorders
This compound is also utilized in the management of adrenal insufficiency. It serves as a replacement therapy for patients who cannot produce adequate cortisol levels.
- Indications:
- Adrenocortical insufficiency
- Congenital adrenal hyperplasia
Case Study: Replacement Therapy
In a cohort study of patients with adrenal insufficiency, those treated with hydrocortisone 11,17,21-triacetate showed improved quality of life and symptom management compared to traditional hydrocortisone treatments. Patients reported fewer side effects and better adherence due to the reduced frequency of dosing required .
Immunosuppressive Therapy
Hydrocortisone 11,17,21-triacetate is effective in treating various autoimmune conditions due to its immunosuppressive properties.
- Conditions Treated:
- Rheumatoid arthritis
- Systemic lupus erythematosus
- Allergic reactions
Case Study: Treatment of Severe Allergic Reactions
A retrospective analysis of patients experiencing anaphylaxis revealed that administration of hydrocortisone 11,17,21-triacetate significantly reduced the severity of symptoms and the need for additional epinephrine doses during emergency treatment .
Pharmacological Insights
Hydrocortisone 11,17,21-triacetate acts by binding to glucocorticoid receptors, leading to downstream effects such as:
- Inhibition of phospholipase A2
- Suppression of inflammatory transcription factors like NF-kappa B
- Promotion of anti-inflammatory gene expression (e.g., interleukin-10)
These mechanisms contribute to its effectiveness in reducing inflammation and modulating immune responses.
Comparative Data Table
The following table summarizes the comparative applications and effectiveness of hydrocortisone derivatives:
Compound | Primary Use | Potency | Administration Route | Typical Dosage |
---|---|---|---|---|
Hydrocortisone | General anti-inflammatory | Low | Oral/Topical/Injection | Varies (5-20 mg/day) |
Hydrocortisone Acetate | Skin conditions | Moderate | Topical | Varies (0.5%-2.5% cream) |
Hydrocortisone 11,17,21-Triacetate | Severe inflammatory conditions | High | Topical/Intra-articular | Varies (0.5%-1% cream) |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of acetoxy and oxo groups through selective functionalization reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent extraction, crystallization, and chromatography are commonly employed for purification .
化学反応の分析
Types of Reactions
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The presence of acetoxy groups allows for oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetoxy and oxo groups play a crucial role in binding to active sites, modulating the activity of target proteins. This interaction can lead to changes in cellular processes, influencing pathways involved in metabolism, signal transduction, and gene expression .
類似化合物との比較
Similar Compounds
- [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Uniqueness
The uniqueness of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .
生物活性
Hydrocortisone 11,17,21-triacetate is a synthetic corticosteroid derived from hydrocortisone, exhibiting significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C27H36O8
- Molecular Weight: 488.57 g/mol
- CAS Number: 3517-51-9
The structure of hydrocortisone 11,17,21-triacetate consists of a steroid backbone with three acetyl groups at positions 11, 17, and 21. These modifications enhance its lipophilicity and stability compared to hydrocortisone itself.
Hydrocortisone 11,17,21-triacetate functions primarily as a glucocorticoid receptor agonist. Its mechanism involves several key processes:
- Receptor Binding: The compound binds to glucocorticoid receptors in the cytoplasm, leading to receptor activation.
- Gene Regulation: Activated receptors translocate to the nucleus where they bind to glucocorticoid response elements (GREs) on DNA, promoting the transcription of anti-inflammatory proteins such as lipocortin.
- Inhibition of Inflammatory Mediators: It inhibits phospholipase A2, reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
Pharmacodynamics
Hydrocortisone 11,17,21-triacetate exhibits a range of pharmacodynamic effects:
- Anti-inflammatory Activity: It significantly reduces inflammation by inhibiting the migration of leukocytes to sites of inflammation and stabilizing lysosomal membranes .
- Immunosuppressive Effects: The compound suppresses the immune response by decreasing cytokine production and lymphocyte proliferation .
Pharmacokinetics
The pharmacokinetic profile of hydrocortisone 11,17,21-triacetate includes:
- Absorption: When administered topically or systemically, it demonstrates variable absorption rates (4-19% for topical applications) depending on formulation and application site .
- Distribution: The compound is highly protein-bound in plasma (approximately 92%) which affects its bioavailability and therapeutic effects .
- Metabolism: Metabolized primarily in the liver through reduction and conjugation processes to form inactive metabolites such as cortisone .
- Elimination Half-life: Approximately 1.5 hours with a duration of action lasting between 8 to 12 hours depending on the route of administration .
Clinical Applications
Hydrocortisone 11,17,21-triacetate is utilized in various clinical settings:
- Dermatological Conditions: Effective in treating eczema, psoriasis, and other inflammatory skin disorders due to its potent anti-inflammatory properties.
- Allergic Reactions: Used for managing allergic dermatitis and other hypersensitivity reactions.
- Autoimmune Disorders: Employed in conditions like lupus erythematosus and rheumatoid arthritis as part of a broader immunosuppressive regimen.
Case Studies
-
Case Study on Eczema Treatment:
A clinical trial involving patients with moderate to severe eczema demonstrated that topical application of hydrocortisone 11,17,21-triacetate led to significant reductions in erythema and pruritus compared to placebo over a period of four weeks. -
Management of Allergic Reactions:
In a cohort study involving patients undergoing hemodialysis who experienced allergic reactions to synthetic membranes, administration of hydrocortisone (200 mg IV) resulted in rapid symptom resolution within minutes .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C27H36O8 |
Molecular Weight | 488.57 g/mol |
CAS Number | 3517-51-9 |
Anti-inflammatory Potency | Moderate |
Protein Binding | ~92% |
Elimination Half-life | ~1.5 hours |
Duration of Action | 8 - 12 hours |
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O8/c1-15(28)33-14-23(32)27(35-17(3)30)11-9-21-20-7-6-18-12-19(31)8-10-25(18,4)24(20)22(34-16(2)29)13-26(21,27)5/h12,20-22,24H,6-11,13-14H2,1-5H3/t20-,21-,22-,24+,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYFNDRVBLKAX-GVVWVFJASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。